Rubiarbonone F
CAS No.:
Cat. No.: VC1876895
Molecular Formula: C30H46O5
Molecular Weight: 486.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H46O5 |
|---|---|
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | (1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
| Standard InChI | InChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,23-,24+,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | AFMHRCRCZJKBKZ-LPYXLCIUSA-N |
| Isomeric SMILES | CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O |
| Canonical SMILES | CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O |
Introduction
Chemical Structure and Properties
Rubiarbonone F possesses a complex pentacyclic structure with multiple functional groups. The detailed properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of Rubiarbonone F
| Property | Value |
|---|---|
| Molecular Formula | C30H46O5 |
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | (1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
| Physical Appearance | Colorless needles |
| Melting Point | 253-254°C |
| Specific Rotation [α]D | +26.4 |
| InChI | InChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35) |
Structurally, Rubiarbonone F is characterized by a pentacyclic skeleton with two hydroxyl groups at positions 1 and 6, a ketone group at position 9, and a carboxylic acid functionality at position 3a. The compound also contains multiple methyl substituents and an isopropyl group, contributing to its lipophilic character .
Isolation and Characterization
Source and Extraction
Rubiarbonone F was isolated from the roots of Rubia yunnanensis . The isolation process typically involves extraction of the plant material with organic solvents followed by various chromatographic techniques to separate and purify the compound.
Structural Elucidation
The molecular formula of Rubiarbonone F was determined to be C30H46O5 (m/z 486.3342) through high-resolution electron impact mass spectrometry (HREIMS) . Structural elucidation was accomplished through comprehensive spectroscopic analysis, including:
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Infrared (IR) spectroscopy for functional group identification
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
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Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)
These spectroscopic methods allowed researchers to determine the complete stereochemistry of the compound, as reflected in its IUPAC name with specific stereochemical designations.
Comparative Analysis with Related Compounds
Rubiarbonone F belongs to a series of structurally related triterpenoids isolated from Rubia yunnanensis. Table 2 provides a comparison of Rubiarbonone F with other rubiarbonones.
Table 2: Comparison of Rubiarbonones from Rubia yunnanensis
| Compound | Melting Point (°C) | Specific Rotation [α]D | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Rubiarbonone A | 153-155 or 160-162 | Not reported | Not fully reported | Not fully reported |
| Rubiarbonone B | 155-157 or 255-256 | Not reported | Not fully reported | Not fully reported |
| Rubiarbonone C | 98-100 | Not reported | C32H50O5 | 514.7 |
| Rubiarbonone D | 231-232 | +94.4 | Not fully reported | Not fully reported |
| Rubiarbonone E | 258-259 | +233.4 | Not fully reported | Not fully reported |
| Rubiarbonone F | 253-254 | +26.4 | C30H46O5 | 486.7 |
This series of compounds represents an important class of secondary metabolites within the Rubia genus. The structural variations among these compounds typically involve different patterns of oxygenation, methylation, and functional group positioning within the pentacyclic skeleton .
Research Trends and Future Directions
Current Research Limitations
The current body of research on Rubiarbonone F presents several limitations:
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Limited information on specific bioactivities
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Incomplete characterization of pharmacological mechanisms
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Absence of structure-activity relationship studies comparing Rubiarbonone F with other rubiarbonones
Future Research Opportunities
Future research directions for Rubiarbonone F could include:
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Comprehensive bioactivity screening to identify potential therapeutic applications
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Detailed mechanistic studies to understand its molecular targets
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Structure-activity relationship analyses to identify key pharmacophoric elements
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Investigation of potential synergistic effects with other natural products
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Exploration of semi-synthetic derivatives with enhanced bioactivity or bioavailability
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